The synthesis of tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate involves several steps, typically employing methods such as:
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
The molecular formula of tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate is .
The presence of functional groups such as amino and carboxylate contributes to the compound's potential interactions with biological targets .
The compound can undergo various chemical reactions typical for organic molecules:
These reactions are fundamental in exploring the compound's stability and reactivity under different conditions .
The mechanism of action for tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate may involve:
Understanding its mechanism requires detailed biochemical assays to elucidate its interactions with specific targets within cellular systems .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm structure and purity:
The stability of this compound under various conditions (e.g., temperature, light) is crucial for its application in research and pharmaceuticals .
tert-butyl 4-(4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-ylamino)piperidine-1-carboxylate has potential applications in:
The ongoing research into similar compounds suggests a promising future for this class of molecules in therapeutic applications .
This synthetic small molecule (CAS 741713-41-7) represents a strategically designed kinase inhibitor scaffold with dual pharmacophoric elements. The pyrimidine core serves as a purine mimetic, enabling competitive ATP binding site occupation in kinase targets, while the 2,3-difluoro-6-methoxybenzoyl moiety enhances target affinity through hydrophobic interactions and potential halogen bonding with kinase hinge regions . The piperidine ring linked via a urea-like spacer confers conformational flexibility and water solubility through its N-Boc protection, critical for bioavailability. This molecular architecture specifically addresses limitations of first-generation CDK inhibitors, particularly the need for enhanced selectivity against CDK2—a key driver in cancers exhibiting cyclin E amplification or CDK4/6 inhibitor resistance [4]. The compound's structural complexity arises from the convergent synthesis integrating three pharmacologically active domains: the pyrimidine heterocycle, the difluorinated aryl ketone, and the Boc-protected piperidine, each contributing distinct electronic and steric properties essential for target engagement .
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | tert-butyl 4-[[4-amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate |
CAS Number | 741713-41-7 |
Molecular Formula | C₂₂H₂₇F₂N₅O₄ |
Molecular Weight | 463.5 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C(=N2)N)C(=O)C3=C(C=CC(=C3F)F)OC |
The evolution of this compound traces to three generations of kinase-targeted therapeutics:
Table 2: Evolution of Key Kinase Inhibitor Scaffolds
Scaffold Generation | Exemplar Structural Features | Limitations Addressed by Current Compound |
---|---|---|
Purine analogs (1990s) | Olomoucine, Roscovitine | Low selectivity, high clearance |
Monofunctional pyrimidines (2000s) | Dinaciclib derivatives | Limited hydrophobic interactions |
Bifunctional degraders (2020s) | CDK2-PROTACs (WO2023249970A1) | Provides synthetic precursor |
The compound's primary mechanism involves reversible inhibition of cyclin-dependent kinase 2 (CDK2) through competitive ATP-binding site occlusion. Molecular modeling predicts that:
This targeting strategy specifically counters CDK2 hyperactivity—a resistance mechanism observed in 40-60% of HR+ breast cancers after prolonged CDK4/6 inhibition. By suppressing CDK2/Cyclin E-mediated RB hyperphosphorylation, the compound may restore cell cycle control in malignancies with CCNE1/2 amplification or p27 loss [4]. The pharmacological hypothesis further posits that simultaneous engagement of the hydrophobic region and ATP pocket disrupts kinase conformational dynamics more effectively than first-generation inhibitors, potentially lowering nanomolar IC50 values while maintaining >100-fold selectivity over CDK4/6.
Four primary research objectives define current investigations:
Table 3: Key Research Objectives and Experimental Approaches
Objective | Experimental Approach | Success Metrics |
---|---|---|
Kinase selectivity profiling | KINOMEscan™ screening | ≥100-fold selectivity over CDK1, CDK4, CDK6 |
PROTAC development | Conjugation via E3 ligase ligands | DC₅₀ ≤100nM in CDK2 degradation assays |
Metabolic optimization | Microsomal half-life (human/hepatic) | t₁/₂ ≥ 45 minutes, Cl < 12 mL/min/kg |
In vivo synergy assessment | PDX models of palbociclib resistance | ≥60% tumor growth inhibition vs. monotherapy |
The compound serves as both a direct pharmacological tool for CDK2-dependent pathway analysis and a strategic precursor for next-generation targeted protein degradation therapeutics. Its structural complexity enables systematic exploration of three-dimensional chemical space around the CDK2 ATP pocket, with particular focus on overcoming steric constraints induced by the DFG-out conformation in resistant kinase mutants [4]. Current synthetic routes (yielding ~79% purity) are being optimized to facilitate these investigations, with emphasis on chromatographic purification strategies that ensure >95% chemical purity for biological studies [5].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7